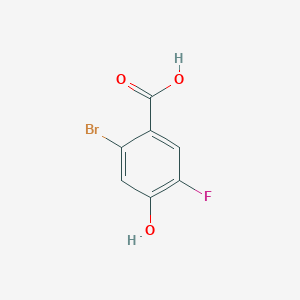

2-Bromo-5-fluoro-4-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

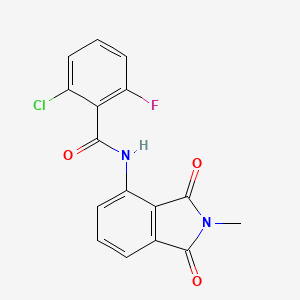

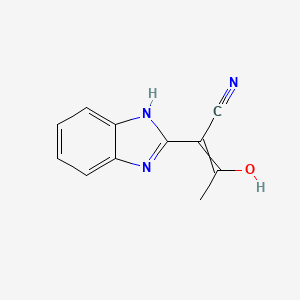

2-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-fluoro-4-hydroxybenzoic acid . The InChI code is 1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The melting point is between 188 - 190°C .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation and Methanogenic Pathways

Research by Londry and Fedorak (1993) on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium found that fluorinated compounds, including derivatives of hydroxybenzoic acid, play a role in the demethylation and degradation pathways leading to methane production. This study elucidates the microbial pathways for the degradation of aromatic compounds under anaerobic conditions, indicating the environmental relevance of such chemical transformations (Londry & Fedorak, 1993).

Hydrolytic Dehalogenation by Alcaligenes denitrificans

Van den Tweel, Kok, and de Bont (1987) demonstrated the ability of Alcaligenes denitrificans NTB-1 to utilize halobenzoates, including bromo- and iodo-benzoates, through hydrolytic dehalogenation. This bacterium's metabolic versatility showcases its potential for bioremediation of halogenated organic pollutants, emphasizing the ecological importance of such compounds in microbial degradation processes (Van den Tweel et al., 1987).

Analytical Chemistry Applications

Imai and Watanabe (1981) highlighted the use of fluorinated compounds in analytical chemistry, particularly in the fluorimetric determination of secondary amino acids. This research underlines the chemical properties of fluorinated derivatives that enhance reactivity and fluorescence yield, indicating the utility of such compounds in sensitive and specific analytical methodologies (Imai & Watanabe, 1981).

Synthesis and Chemical Transformations

The synthesis of various halogenated benzoic acid derivatives has been explored for their potential applications in organic synthesis and pharmaceutical chemistry. For instance, Chen Bing-he (2008) detailed the synthesis process of methyl 4-bromo-2-methoxybenzoate, indicating the methodologies applicable for creating halogenated aromatic compounds with high purity and yield. Such synthetic pathways are crucial for developing novel compounds with specific properties for use in chemical and pharmaceutical industries (Chen Bing-he, 2008).

Molecular Structure Analysis

Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including fluorinated and brominated compounds. This research provides insight into the molecular structures, electronic structures, and molecular electrostatic potential calculations, offering a deeper understanding of the chemical and physical properties of these compounds. Such information is vital for the design and development of materials and molecules with desired functionalities (Pramanik et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that bromo and fluoro groups on benzoic acid derivatives can enhance their reactivity, potentially influencing their interaction with biological targets .

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical reactions, including those related to metabolism and signal transduction .

Pharmacokinetics

It’s known that the presence of halogen atoms (like bromine and fluorine) and hydroxyl groups can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with biological targets .

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPKMLIGRQCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)

![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)